

# Characterization of Edoxaban Impurity 2: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Edoxaban impurity 2

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This technical guide provides a comprehensive overview of the characterization of the **Edoxaban Impurity 2** reference standard. Edoxaban, a direct factor Xa inhibitor, is an anticoagulant medication. The control and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. This document outlines the identity, properties, and analytical methodologies for **Edoxaban Impurity 2**.

## Identity and Chemical Properties

**Edoxaban Impurity 2**, also identified as the (SSS)-Isomer of Edoxaban and Edoxaban EP Impurity C, is a known chiral impurity of Edoxaban.<sup>[1][2]</sup> Its formation is often related to the stereochemistry of the starting materials and intermediates used in the synthesis of the active pharmaceutical ingredient (API).<sup>[3][4][5]</sup>

Table 1: Chemical Identity of **Edoxaban Impurity 2**

| Identifier        | Value   |
|-------------------|---|
| Systematic Name   | N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide |
| Synonyms          | Edoxaban (SSS)-Isomer, Edoxaban EP Impurity C   |
| CAS Number        | 1255529-27-1  |
| Molecular Formula | C <sub>24</sub> H <sub>30</sub> ClN <sub>7</sub> O <sub>4</sub> S[1][2][6][7][8]  |
| Molecular Weight  | 548.06 g/mol [2][9]   |

## Analytical Characterization

A comprehensive characterization of the **Edoxaban Impurity 2** reference standard involves a combination of chromatographic and spectroscopic techniques to confirm its structure and purity. Commercial suppliers of this reference standard typically provide a Certificate of Analysis (CoA) with detailed characterization data.[10]

## High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the reference standard and for the quantitative determination of this impurity in Edoxaban drug substances and products.

Table 2: Typical HPLC Purity Data for **Edoxaban Impurity 2** Reference Standard

| Parameter           | Typical Value |
|---------------------|---------------|
| Purity (by area %)  | ≥ 98%         |
| Reporting Threshold | 0.05%         |
| Quantitation Limit  | 0.10%         |

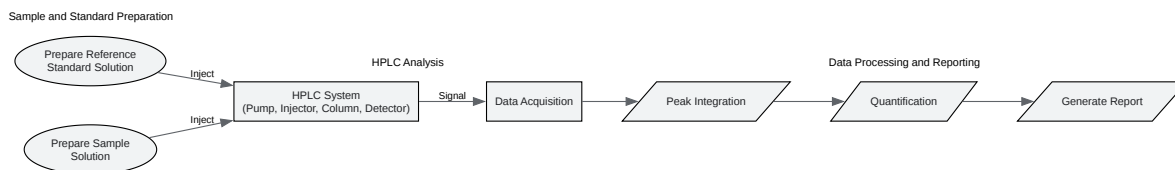
Note: Specific values are batch-dependent and should be obtained from the Certificate of Analysis provided with the reference standard.

## Experimental Protocol: HPLC Method for Impurity Profiling

A reverse-phase HPLC method is commonly employed for the analysis of Edoxaban and its impurities.<sup>[11]</sup> While a specific validated method for **Edoxaban Impurity 2** is proprietary to the reference standard manufacturer, a general method suitable for adaptation is described below.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.
- Mobile Phase A: An aqueous buffer, such as 10 mM potassium phosphate monobasic, with pH adjusted to a suitable value.
- Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
- Gradient Elution: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B is typically used to resolve the main component from its impurities.
- Flow Rate: Approximately 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.
- Detection Wavelength: UV detection at a wavelength where both Edoxaban and the impurity have significant absorbance, often around 290 nm.<sup>[12]</sup>
- Injection Volume: Typically 10-20 µL.

## Workflow for HPLC Analysis



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Caption: Workflow for HPLC Purity Determination.

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the impurity and to aid in its structural elucidation through fragmentation analysis.

Table 3: Mass Spectrometry Data for **Edoxaban Impurity 2**

| Technique | Ionization Mode | Observed m/z       | Interpretation                         |
|-----------|-----------------|--------------------|--|
| LC-MS     | ESI+            | [M+H] <sup>+</sup> | Corresponds to the protonated molecule |

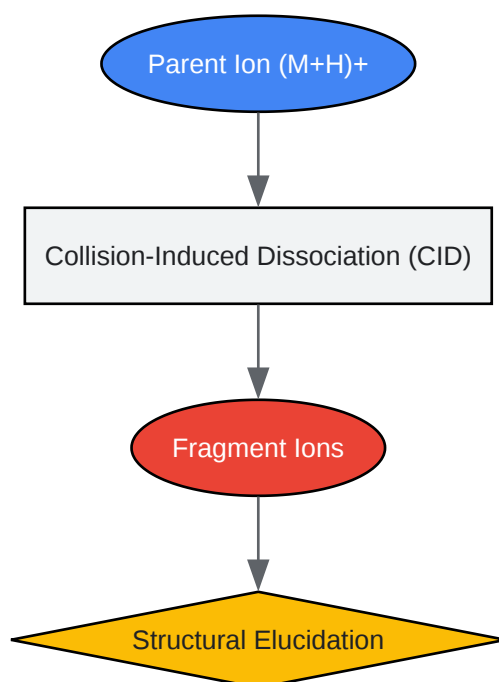
Note: The exact m/z value should be obtained from the Certificate of Analysis.

### Experimental Protocol: LC-MS Analysis

- **Instrumentation:** A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).
- **Chromatographic Conditions:** Similar to the HPLC method described above to ensure separation of the impurity prior to MS analysis.

- Ionization Source: Electrospray Ionization (ESI) is commonly used for molecules like Edoxaban and its impurities.
- Mass Analyzer: Operated in full scan mode to determine the parent ion mass and in product ion scan mode to obtain fragmentation patterns.

#### Logical Diagram for MS-based Structural Confirmation



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Caption: Process of structural confirmation using MS/MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the definitive structural confirmation of the **Edoxaban Impurity 2** reference standard. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule's structure.

Table 4: Representative  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Data

| Nucleus         | Key Chemical Shifts (ppm)                                     |
|-----------------|---|
| $^1\text{H}$    | Refer to the Certificate of Analysis for specific assignments |
| $^{13}\text{C}$ | Refer to the Certificate of Analysis for specific assignments |

Note: NMR spectral data is highly specific and should be referenced directly from the CoA of the purchased reference standard.

#### Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) or Methanol- $\text{d}_4$ .
- Sample Preparation: A few milligrams of the reference standard are dissolved in the deuterated solvent.
- Experiments: Standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. More advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for **Edoxaban Impurity 2**

| Functional Group       | Characteristic Absorption (cm <sup>-1</sup> ) |
|------------------------|---|
| N-H (Amide)            | ~3300   |
| C=O (Amide, Oxalamide) | ~1650-1700                                    |
| Aromatic C=C           | ~1500-1600                                    |
| C-Cl                   | ~700-800                                      |

Note: Specific peak positions should be obtained from the IR spectrum provided with the reference standard.

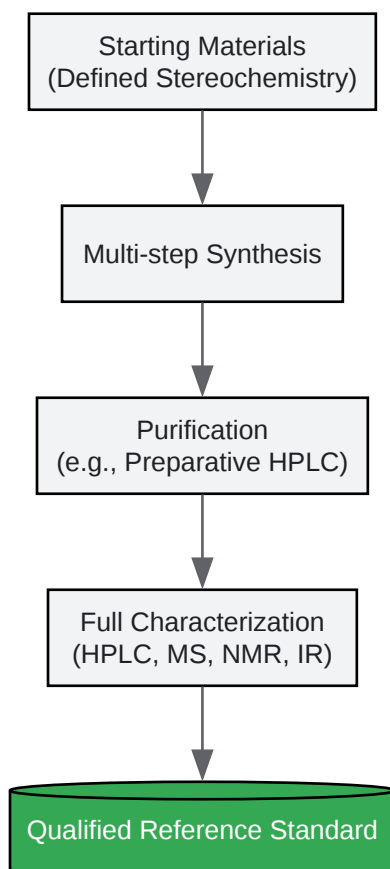
#### Experimental Protocol: IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

## Synthesis and Isolation

The synthesis of the **Edoxaban Impurity 2** reference standard is a multi-step process that often involves stereoselective reactions to obtain the desired (SSS) configuration.<sup>[3]</sup> The synthesis of chiral impurities can be challenging and is a critical aspect of drug development to ensure that analytical methods for their control are available.<sup>[4][5]</sup> Isolation of this impurity from a bulk Edoxaban sample can be achieved using preparative chromatography.

#### General Workflow for Reference Standard Preparation



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Caption: General workflow for synthesis and qualification.

## Conclusion

The thorough characterization of the **Edoxaban Impurity 2** reference standard is paramount for the accurate monitoring and control of this impurity in Edoxaban drug substance and product. This guide has outlined the key analytical techniques and provided a framework for the experimental protocols involved in this characterization. For definitive data, researchers must refer to the Certificate of Analysis accompanying their specific batch of the reference standard.

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